molecular formula C8H13NO4S B040220 N,S-Diacetyl-L-cysteine methyl ester CAS No. 123751-54-2

N,S-Diacetyl-L-cysteine methyl ester

Cat. No.: B040220
CAS No.: 123751-54-2
M. Wt: 219.26 g/mol
InChI Key: AIDHMQPGKCFCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3-(acetylthio)propanoic acid, methyl ester is a chemical compound with the molecular formula C7H11NO4S. It is known for its unique structural properties, which include an acetamido group, an acetylthio group, and a propanoic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(acetylthio)propanoic acid, methyl ester typically involves the reaction of 2-acetamido-3-mercaptopropanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the acetylation of the thiol group, resulting in the formation of the acetylthio group. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(acetylthio)propanoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetamido-3-(acetylthio)propanoic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(acetylthio)propanoic acid, methyl ester involves its interaction with specific molecular targets and pathways. The acetylthio group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-mercaptopropanoic acid: Similar structure but lacks the acetylthio group.

    3-(Acetylthio)propanoic acid: Similar structure but lacks the acetamido group.

    2-Acetamido-3-(acetylthio)propanoic acid: Similar structure but lacks the methyl ester group.

Uniqueness

2-Acetamido-3-(acetylthio)propanoic acid, methyl ester is unique due to the presence of both the acetamido and acetylthio groups, as well as the propanoic acid methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research .

Properties

IUPAC Name

methyl 2-acetamido-3-acetylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDHMQPGKCFCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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